
3-Methoxytyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxytyrosine is a derivative of the amino acid tyrosine. It is known for its role as a metabolite of dopamine, a crucial neurotransmitter in the human brain. This compound is formed through the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT) . It is also referred to as 3-methoxy-4-hydroxyphenethylamine.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxytyrosine can be synthesized through the methylation of tyrosine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the enzymatic methylation of tyrosine using COMT, which can be produced through recombinant DNA technology . This method offers higher specificity and yields compared to chemical synthesis.
化学反应分析
Metabolic Formation
3-Methoxytyrosine is primarily produced through the action of the enzyme catechol-O-methyltransferase (COMT) on L-DOPA . L-DOPA, a precursor to dopamine, can be methylated, forming 3-MT. The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .
Reaction: L-DOPA + SAM → this compound + S-Adenosylhomocysteine
Metabolic Pathway
3-MT is transaminated to vanilpyruvate by tyrosine aminotransferase. Vanilpyruvate is reduced to the final conversion: venillactate which are the same, predominantly by aromatic α-keto acid reductase and also by lactate dehydrogenase .
Role as a Biochemical Marker
This compound serves as a biochemical marker for AADC deficiency, an inborn error of metabolism . Elevated levels of 3-MT in plasma and cerebrospinal fluid can indicate this deficiency, which affects serotonin and dopamine biosynthesis .
Further Metabolism
3-Methoxytyramine (3-MT) can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Reaction: 3-Methoxytyramine + Water + Oxygen → Homovanillin + Hydrogen peroxide + Ammonia
Neuromodulator Activity
3-MT is not merely an inactive metabolite; it can act as a neuromodulator . Studies indicate that 3-MT can induce abnormal involuntary movements and hyperactivity . It can also affect receptor-mediated cellular signaling mechanisms .
Impact on Movement Control
Research suggests that 3-MT can influence movement control . Infusion of 3-MT into the brain can induce abnormal movements in mice . 3-MT has been shown to increase levels of phosphorylated Erk2, indicating that it affects certain receptor-mediated processes in striatal cells .
Association with Diseases
Chronically high levels of this compound are associated with aromatic L-amino acid decarboxylase (AADC, 28) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . this compound, with regard to humans, has been found to be associated with several diseases such as epilepsy, early-onset, vitamin b6-dependent and pyridoxamine 5-prime-phosphate oxidase deficiency; this compound has also been linked to several inborn metabolic disorders including sepiapterin reductase deficiency and aromatic l-amino acid decarboxylase deficiency .
科学研究应用
Neuromodulation and Dopamine Metabolism
3-MT has been identified as a novel neuromodulator involved in the regulation of movement. Research indicates that it plays a role in modulating dopaminergic signaling pathways. For instance, studies have shown that 3-MT can activate trace amine-associated receptor 1 (TAAR1), leading to phosphorylation of extracellular signal-regulated kinases (ERK) and cAMP response element-binding protein (CREB) in specific neuronal contexts .
Case Study: Movement Control
In a study involving dopamine-deficient mice, administration of 3-MT resulted in significant changes in locomotor activity, suggesting its potential role in movement disorders . This indicates that 3-MT could be further explored as a therapeutic target for conditions like Parkinson's disease.
Cancer Research
3-MT has been implicated in cancer biology, particularly as a biomarker for various malignancies. It has been shown to mediate the effects of fibroblast growth factor 21 (FGF21) on glioblastoma multiforme (GBM), where alterations in 3-MT levels correlate with tumor behavior .
Case Study: Glioblastoma Multiforme
A recent study demonstrated that increased levels of 3-MT were associated with enhanced proliferation and migration of GBM cells, suggesting its potential as a prognostic biomarker . Furthermore, it has been linked to other cancers such as bladder cancer and melanoma, indicating its broader relevance in oncology .
Diagnostic and Prognostic Biomarker
3-MT is emerging as a promising biomarker for neuroblastoma, a common pediatric cancer. Its levels can provide insights into disease progression and patient prognosis . The ability to measure 3-MT non-invasively through urine or plasma samples enhances its utility in clinical settings.
Data Table: Biomarkers Associated with this compound
Applications in Veterinary Medicine
Recent studies have also explored the use of 3-MT as an indicator for dopaminergic manipulation in equine athletes. By measuring plasma levels of 3-MT, researchers have established thresholds to detect the misuse of dopaminergic agents, thereby enhancing integrity in competitive sports .
Case Study: Equine Sports
A study involving over one thousand equine athletes proposed a threshold level for plasma 3-MT at 1,000 ng/mL to detect doping effectively. This method was validated through administration studies where elevated levels were observed post-treatment with dopaminergic agents .
Implications for Metabolic Disorders
Research indicates that 3-MT is associated with several metabolic disorders, including inherited metabolic diseases like tyrosinemia. Its measurement can provide insights into metabolic dysregulation associated with various conditions .
作用机制
3-Methoxytyrosine exerts its effects primarily through its interaction with trace amine-associated receptor 1 (TAAR1). It acts as an agonist for this receptor, leading to the activation of intracellular signaling pathways such as cAMP accumulation and ERK and CREB phosphorylation . These pathways are involved in various physiological processes, including movement control and neuromodulation.
相似化合物的比较
3-Methoxytyramine: Another metabolite of dopamine with similar neuromodulatory effects.
3,4-Dimethoxyphenethylamine: A compound with structural similarities but different pharmacological properties.
L-DOPA: A precursor to dopamine with significant therapeutic applications in Parkinson’s disease.
Uniqueness: 3-Methoxytyrosine is unique due to its specific role as a dopamine metabolite and its interaction with TAAR1, which distinguishes it from other similar compounds. Its ability to modulate neuromodulatory pathways independently of dopamine makes it a compound of significant interest in neurological research .
生物活性
3-Methoxytyrosine (3-MT) is a significant metabolite of dopamine, primarily produced by the enzyme dopamine beta-hydroxylase. Its biological activity extends beyond being a mere byproduct; it has implications in various pathophysiological conditions, particularly in neuroblastoma and other neuroendocrine tumors. This article delves into the biological activity of 3-MT, examining its role as a biomarker, its neuromodulatory effects, and its association with various diseases.
1. Role as a Biomarker
Neuroblastoma
3-MT has been identified as a promising biomarker for MYC activity and poor prognosis in neuroblastoma, a common childhood cancer. Elevated urinary levels of 3-MT correlate with high-risk disease and poor clinical outcomes. A study demonstrated that patients with elevated urinary 3MT levels had significantly higher levels of urinary dopamine and lower levels of vanillylmandelic acid, indicating altered catecholamine metabolism associated with MYC activity in tumors .
Gene Signature
The 3-MT gene signature comprises eight differentially expressed genes that predict poor survival outcomes in neuroblastoma patients. This gene signature correlates strongly with MYC activity, suggesting that measuring urinary 3-MT can assist in risk stratification and treatment decisions for neuroblastoma patients .
Table 1: Correlation of Urinary 3-MT Levels with Clinical Outcomes
Parameter | High 3-MT Levels | Low 3-MT Levels |
---|---|---|
Urinary Dopamine | Elevated | Normal |
Vanillylmandelic Acid | Decreased | Normal |
Prognosis | Poor | Favorable |
MYC Activity | High | Low |
2. Neuromodulatory Effects
Recent research indicates that 3-MT functions as a neuromodulator, influencing behavior through the trace amine-associated receptor 1 (TAAR1). In animal models, central administration of 3-MT resulted in abnormal involuntary movements and hyperactivity, particularly in dopamine-depleted mice. This suggests that 3-MT may play a role in movement control and could be implicated in neurological disorders such as Parkinson's disease and schizophrenia .
Case Study: Neurological Implications
In a study involving patients with Parkinson's disease, elevated levels of 3-MT were linked to dopaminergic dysfunction. The modulation of TAAR1 by 3-MT could contribute to both therapeutic effects and side effects observed during treatment .
3. Clinical Relevance in Other Conditions
Pheochromocytoma
In patients with pheochromocytoma, a tumor that secretes excessive catecholamines, increased urinary levels of 3-MT have been observed. Monitoring these levels can aid in diagnosis and management .
Inborn Errors of Metabolism
Chronic elevation of 3-MT is associated with several metabolic disorders, including aromatic L-amino acid decarboxylase deficiency. This condition affects serotonin and dopamine biosynthesis, leading to neurological symptoms .
属性
CAS 编号 |
586954-09-8 |
---|---|
分子式 |
C10H13NO4 |
分子量 |
214.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3 |
InChI 键 |
PFDUUKDQEHURQC-ISLPBHIQSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |
规范 SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
7636-26-2 (unlabelled) |
同义词 |
3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine; 3-(Methoxy-d3)-dl-tyrosine; 3-Methoxytyrosine-d3; 4-Hydroxy-3-(methoxy-d3)phenylalanine; DL-3-(Methoxy-d3)-4-hydroxyphenylalanine; DL-3-(Methoxy-d3)tyrosine; DL-3-O-(Methyl-d3)dopa; 3-O-Methyldopa d3 |
标签 |
Dopa Impurities |
产品来源 |
United States |
Q1: What is 3-methoxytyrosine and how is it formed?
A1: this compound (3-MT) is a metabolite of L-DOPA, a precursor to dopamine. It is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). [, , , ]
Q2: What is the significance of this compound in L-DOPA therapy for Parkinson's disease?
A2: 3-MT is a major peripheral metabolite of L-DOPA. Elevated levels of 3-MT in plasma, CSF, and brain tissue have been observed in Parkinson's disease patients undergoing chronic L-DOPA therapy, particularly when co-administered with benserazide. [, ] This accumulation might impact L-DOPA bioavailability and efficacy. [] Some studies suggest that 3-MT levels could be used to monitor the efficacy of L-DOPA therapy. []
Q3: Does this compound compete with L-DOPA for transport into the brain?
A4: Research suggests that the persistent presence of 3-MT in the system, particularly after chronic L-DOPA and benserazide treatment, might lead to competition with L-DOPA for transport mechanisms across the blood-brain barrier. [] This competition could potentially impact L-DOPA's effectiveness in replenishing brain dopamine levels.
Q4: What insights have been gained from studying this compound levels in patients with familial dysautonomia?
A5: Studies involving patients with familial dysautonomia, a rare genetic disorder, have provided insights into noradrenaline synthesis. These patients exhibit decreased noradrenaline synthesis and a simultaneous increase in dopamine metabolism, evidenced by elevated levels of 3-MT and other dopamine metabolites. [] This observation suggests a shift in catecholamine metabolic pathways in this condition.
Q5: What analytical techniques are used to measure this compound levels?
A5: Various analytical methods are employed to quantify 3-MT levels in different biological samples. These include:
- High-performance liquid chromatography (HPLC) with electrochemical detection: This method offers high sensitivity and selectivity for detecting and quantifying 3-MT, even at low concentrations, in biological samples like plasma, CSF, and brain tissue. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides accurate identification and quantification of 3-MT based on its mass-to-charge ratio. It's particularly useful for analyzing urine samples and identifying metabolic changes associated with diseases like Alzheimer's disease. [, ]
- Liquid chromatography-mass spectrometry (LC-MS): This versatile technique offers high sensitivity and specificity, enabling the analysis of complex biological samples. It has been successfully used to identify 3-MT as a potential urinary biomarker for monitoring treatment response in neuroblastoma patients. [, ]
Q6: Can this compound serve as a biomarker for any diseases?
A6: Research suggests that 3-MT holds potential as a biomarker for various conditions:
- Parkinson's Disease: Monitoring 3-MT levels in plasma could offer insights into L-DOPA therapy effectiveness and potentially guide treatment adjustments. []
- Neuroblastoma: Elevated urinary 3-MT levels have been linked to a higher risk of recurrence or death in neuroblastoma patients, highlighting its potential as a non-invasive marker for treatment response monitoring. []
- Alzheimer's Disease: Altered 3-MT levels in urine, alongside other metabolic changes, have been observed in a transgenic mouse model of Alzheimer's disease. These findings suggest a potential link between 3-MT and the disease, warranting further investigation for its use in early diagnosis or monitoring disease progression. []
Q7: How is the specificity of the radioactivity in the this compound fractions checked?
A8: Radiopaper chromatography is utilized to ascertain the specificity of radioactivity within the 3-MT fractions. [] This technique helps ensure that the measured radioactivity accurately reflects the levels of 3-MT and not other radiolabeled compounds.
Q8: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C10H13NO4. Its molecular weight is 211.21 g/mol. [, ]
Q9: Can you describe the structure of this compound?
A9: this compound is a derivative of tyrosine, an aromatic amino acid. It features:
Q10: How does the chemical structure of this compound relate to its properties and function?
A11: The specific chemical structure of 3-MT, with its methoxy group at position 3, distinguishes it from L-DOPA and influences its interaction with enzymes and transport systems. This structural difference contributes to its distinct metabolic pathway and role in various physiological processes. []
Q11: What are the key areas for future research on this compound?
A11: Despite advancements in understanding 3-MT, several research gaps remain:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。